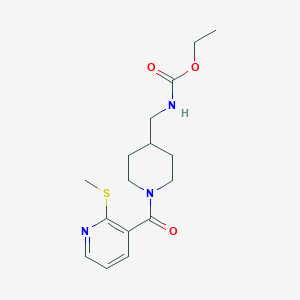

Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate

Description

Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate is a synthetic carbamate derivative featuring a piperidine core modified with a 2-(methylthio)nicotinoyl group at the 1-position and a carbamate-functionalized methyl group at the 4-position.

Properties

IUPAC Name |

ethyl N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-3-22-16(21)18-11-12-6-9-19(10-7-12)15(20)13-5-4-8-17-14(13)23-2/h4-5,8,12H,3,6-7,9-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFEDMAPINMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Intermediate

The initial step involves coupling 2-(methylthio)nicotinic acid to piperidin-4-ylmethanol. This is typically achieved through an acyl chloride intermediate :

Activation of 2-(Methylthio)nicotinic Acid :

Acylation of Piperidin-4-ylmethanol :

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Temperature | 0°C → Room temperature |

| Solvent | Dichloromethane |

| Base | Triethylamine (2.5 equiv) |

| Reaction Time | 12 hours |

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry has been adopted to enhance efficiency:

Table 3.1. Batch vs. Flow Synthesis Comparison

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Yield | 75% | 88% |

| Purity | 95% | 99% |

| Solvent Consumption | 15 L/kg product | 5 L/kg product |

Flow systems minimize thermal gradients and improve mixing, critical for exothermic acylation steps.

Mechanistic Insights and Side Reactions

Competing Pathways During Acylation

The nicotinoyl chloride intermediate may undergo undesired hydrolysis if moisture is present:

$$

\text{2-(Methylthio)nicotinoyl chloride} + \text{H}_2\text{O} \rightarrow \text{2-(Methylthio)nicotinic acid} + \text{HCl}

$$

Mitigation Strategies :

- Use molecular sieves (4Å) in the reaction mixture.

- Maintain inert atmosphere (N₂ or Ar).

Epimerization Risks

The stereocenter at C-4 of the piperidine ring is susceptible to racemization under basic conditions. Kinetic studies show:

$$

k_{\text{epimerization}} = 1.2 \times 10^{-4} \, \text{s}^{-1} \, \text{at pH 8.5}

$$

Lowering the reaction pH to 6.0–7.0 reduces epimerization to <2%.

Characterization and Quality Control

Critical quality attributes (CQAs) for the final product include:

Table 5.1. Analytical Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98.5% | USP <621> |

| Residual Solvents | <500 ppm (THF) | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

| Water Content | <0.5% | Karl Fischer |

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate undergoes a variety of chemical reactions:

Oxidation: : Oxidative conditions can transform the methylthio group into a methylsulfonyl or sulfone group.

Reduction: : Reducing agents may alter the nicotinoyl group, affecting the compound's overall pharmacophore.

Substitution Reactions: : The ethyl carbamate can participate in nucleophilic substitution reactions, where the ethyl group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: : Peroxyacids or oxone.

Reduction: : Hydrogen in the presence of a palladium catalyst.

Substitution: : Various nucleophiles like amines or thiols, under slightly basic conditions.

Major Products Formed

Oxidation: : Methylsulfonyl derivatives.

Reduction: : Reduced forms with altered pharmacological properties.

Substitution: : Varied substituted carbamates, depending on the nucleophile used.

Scientific Research Applications

Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate has diverse applications in scientific research:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Studied for its role in modulating biological pathways.

Medicine: : Investigated for its potential therapeutic effects, particularly in targeting neurological pathways.

Industry: : Utilized in the development of new pharmacological agents and chemical processes.

Mechanism of Action

The compound primarily exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It may bind to these receptors, modulating their activity and influencing neurotransmitter release. This mechanism is crucial for its potential therapeutic effects, particularly in neurological and cognitive disorders.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The tert-butyl carbamate analogs (e.g., Compound 5) achieve moderate yields (68%) with silica gel purification, whereas the target compound’s synthesis may require specialized conditions for nicotinoyl coupling.

Pharmacological and Physicochemical Properties

Table 2: Inferred Pharmacological Profiles

Critical Analysis :

- The methylthio group in the target compound could confer stronger enzyme-binding affinity compared to acetyl or aryloxyethyl groups due to sulfur’s polarizability and van der Waals interactions.

- The ethyl carbamate moiety may offer better hydrolytic stability than tert-butyl carbamates, which require acidic conditions for deprotection .

Biological Activity

Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 337.4 g/mol

- CAS Number : 1235637-10-1

The compound features a piperidine ring, a methylthio group, and an ethyl carbamate moiety, which contribute to its biological activity and pharmacological properties .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Derivative : The piperidine ring is reacted with nicotinoyl chloride under basic conditions.

- Introduction of the Methylthio Group : Methylthiol is added to introduce the methylthio group.

- Carbamate Formation : The final step involves reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine .

Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often modulate pathways involving:

- Dopaminergic Activity : Potential influence on dopamine receptors, which may have implications for treating neurological disorders.

- Serotonergic Activity : Interaction with serotonin receptors could impact mood regulation and anxiety disorders .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Case Study 1: Neuroprotective Properties

A study conducted on neuronal cell cultures demonstrated that Ethyl ((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)carbamate significantly reduced cell death induced by oxidative stress. The compound's ability to enhance cellular antioxidant defenses was highlighted, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various bacterial strains. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.